molecular formula C9H11NO B1611629 1-(4-(Aminomethyl)phenyl)ethanone CAS No. 87171-25-3

1-(4-(Aminomethyl)phenyl)ethanone

Cat. No. B1611629
CAS RN: 87171-25-3
M. Wt: 149.19 g/mol
InChI Key: SVUFTNBKCAMKND-UHFFFAOYSA-N
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Description

“1-(4-(Aminomethyl)phenyl)ethanone” is a chemical compound with the molecular formula C9H11NO . It is also known as "Ethanone, 1-[4-(aminomethyl)phenyl]-" .


Molecular Structure Analysis

The molecular structure of “1-(4-(Aminomethyl)phenyl)ethanone” consists of a benzene ring attached to an ethanone group at one end and an aminomethyl group at the other end . The InChI code for this compound is "1S/C9H11NO.ClH/c1-7(11)9-4-2-8(6-10)3-5-9;/h2-5H,6,10H2,1H3;1H" .


Physical And Chemical Properties Analysis

The compound “1-(4-(Aminomethyl)phenyl)ethanone” is a white to yellow powder or crystals . It has a molecular weight of 185.65 and a melting point range of 222-228°C .

Scientific Research Applications

Photoremovable Protecting Group for Carboxylic Acids

1-(4-(Aminomethyl)phenyl)ethanone has been utilized as a photoremovable protecting group for carboxylic acids. This novel protecting group, HAPE, demonstrates efficient photorelease of protected acids with isolated yields ranging from 70-85% (Walters N. Atemnkeng et al., 2003).

Synthesis and Antimicrobial Activity

Research has explored the synthesis of derivatives of 1-(4-(Aminomethyl)phenyl)ethanone for antimicrobial applications. For instance, a derivative demonstrated significant antimicrobial activity, which was synthesized using 4-chlorophenol as a starting material (Atul K. Wanjari, 2020). Additionally, other derivatives have shown antimicrobial efficacy against various bacterial species (R. N. Patel et al., 2011).

Antiviral Activity

1-(4-(Aminomethyl)phenyl)ethanone derivatives have been synthesized and evaluated for their antiviral activity. These compounds have shown promise against viruses like HSV1 and HAV-MBB, suggesting potential in antiviral research (F. Attaby et al., 2006).

Antitumor Activity

Compounds derived from 1-(4-(Aminomethyl)phenyl)ethanone have been studied for their antitumor properties. For instance, piperazine-based tertiary amino alcohols derived from this compound showed an effect on tumor DNA methylation processes, indicating potential in cancer research (N. Hakobyan et al., 2020).

Anti-inflammatory Activity

Certain phenyl dimer compounds, including derivatives of 1-(4-(Aminomethyl)phenyl)ethanone, have demonstrated anti-inflammatory activities in in vivo studies. This research contributes to the understanding of new anti-inflammatory agents (V. Singh et al., 2020).

Fungitoxicity

Research has been conducted on the fungitoxicity of certain derivatives of 1-(4-(Aminomethyl)phenyl)ethanone. These compounds have exhibited promising fungitoxic effects against various fungal species, highlighting their potential in fungicide development (R. K. Mehton et al., 2009).

Safety And Hazards

The safety data sheet for “1-(4-(Aminomethyl)phenyl)ethanone” indicates that it is a hazardous substance. It has the signal word “Warning” and hazard statements H302, H315, H319, H332, H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

1-[4-(aminomethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-7(11)9-4-2-8(6-10)3-5-9/h2-5H,6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVUFTNBKCAMKND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80498183
Record name 1-[4-(Aminomethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80498183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(Aminomethyl)phenyl)ethanone

CAS RN

87171-25-3
Record name 1-[4-(Aminomethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80498183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
H Esaki, T Hattori, A Tsubone, S Mibayashi… - …, 2013 - Wiley Online Library
We have developed a highly chemoselective hydrogenation method using a novel palladium catalyst supported on spherical carbon (0.5 % Pd/SC). The 0.5 % Pd/SC exhibited a novel …
M Rouchal, A Matelova, FP de Carvalho… - Supramolecular …, 2013 - Taylor & Francis
Novel building blocks for the synthesis of supramolecular components based on adamantane-bearing benzylamines were prepared. The binding properties of these amines and the …
Number of citations: 7 www.tandfonline.com
FPA SI, PR SI, NMRS SI - researchgate.net
Crystallization of the V54-213BC complex SI 4 Data collection and crystal structure solution SI 4 Isothermal titration calorimetry (ITC) SI 8 Protein expression and purification of V1-…
Number of citations: 2 www.researchgate.net

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